molecular formula C15H13I2NO4 B014300 3,3'-Diiodo-L-thyronine CAS No. 4604-41-5

3,3'-Diiodo-L-thyronine

Cat. No. B014300
CAS RN: 4604-41-5
M. Wt: 525.08 g/mol
InChI Key: CPCJBZABTUOGNM-LBPRGKRZSA-N
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Description

3,3’-Diiodo-L-thyronine is a metabolite of thyroid hormone . It is derived enzymatically from triiodothyronine isoforms T3 and reverse T3 . T2 and its analog 3,5-T2 stimulate the activity of cytochrome c oxidase by blocking inhibition by ATP .


Synthesis Analysis

The synthesis of 3,3’-Diiodo-L-thyronine involves different enzymatic steps. The first of which is iodination at position 3 or at both positions 3 and 5 of the aromatic ring of L-tyrosine residues, present in the protein thyroglobulin (TG) .


Molecular Structure Analysis

The three-dimensional structure of the thyroid hormone metabolite, 3,3’-diiodo-L-thyronine (3,3’-T2), complex with human serum transthyretin (TTR) has been refined . This is the first detailed description of a thyroid hormone metabolite binding to a thyroid transport protein .


Chemical Reactions Analysis

3,3’-Diiodo-L-thyronine is a metabolite of thyroid hormone that is also known as T2 or 3,3’-T2 . It is derived enzymatically from triiodothyronine isoforms T3 and reverse T3 . T2 and its analog 3,5-T2 stimulate the activity of cytochrome c oxidase by blocking inhibition by ATP .

Scientific Research Applications

Energy Metabolism Modulation

T2 has been identified as a potent modulator of energy metabolism. Studies suggest that T2 can rapidly increase the resting metabolic rate and exhibit hypolipidemic effects, which are beneficial for managing lipid levels in the body . The exact mechanisms are still being researched, but T2’s influence on mitochondria and bioenergetic mechanisms is a major focus area.

Thyroid Hormone Metabolite Research

As a metabolite of thyroid hormones, T2’s role is crucial in understanding the broader aspects of thyroid hormone activity. Research into T2 contributes to a deeper understanding of thyroid hormone metabolism and its biological activities .

Cellular and Molecular Mechanisms

The cellular and molecular mechanisms through which T2 elicits its actions are a significant research area. This includes its interactions with thyroid hormone receptors (THRs), both THR-dependent and independent pathways, and its potential mitochondrial targets .

Obesity and Metabolic Disorders

Recent studies have highlighted T2’s role as a protective factor against diet-induced obesity and associated metabolic derangements such as liver steatosis, hypertriglyceridemia, hypercholesterolemia, and insulin resistance . This positions T2 as a potential therapeutic agent for treating obesity and its complications.

Therapeutic Applications

The therapeutic potential of T2 is being explored in the treatment of conditions like dyslipidemias and obesity. Its ability to improve serum lipid profiles and reduce body fat without the adverse effects typically associated with thyroid hormones makes it a promising candidate for clinical applications .

Mechanism of Action

Target of Action

3,3’-Diiodo-L-thyronine (3,3’-T2) is an endogenous metabolite of thyroid hormones . The primary target of 3,3’-T2 is the mitochondria . It acts mainly on mitochondrial function and oxidative stress .

Mode of Action

3,3’-T2 interacts with its targets, primarily the mitochondria, to mediate its effects . It has been hypothesized that 3,3’-T2 might prevent and revert tissue damages and hepatic steatosis induced by a hyper-lipid diet . This interaction results in changes in mitochondrial function and oxidative stress .

Biochemical Pathways

3,3’-T2 affects several biochemical pathways. It has been shown to mimic some of the effects of triiodothyronine (T3) on lipid catabolism . The action of 3,3’-t2 is more rapid than that of t3, and seems to be independent of protein synthesis . An inhibitory effect on de novo lipogenesis (DNL) has been documented for 3,3’-T2 .

Pharmacokinetics

It is known that 3,3’-t2 is an endogenous metabolite of thyroid hormones, suggesting that it is produced and metabolized within the body

Result of Action

The action of 3,3’-T2 results in several molecular and cellular effects. It has been shown to rapidly increase resting metabolic rate and elicit short-term beneficial hypolipidemic effects in rodent models . It might prevent and revert tissue damages and hepatic steatosis induced by a hyper-lipid diet, while concomitantly reducing the circulating levels of low-density lipoproteins (LDL) and triglycerides .

Action Environment

The action, efficacy, and stability of 3,3’-T2 can be influenced by various environmental factors. For example, the diet of an organism can affect the action of 3,3’-T2, as it has been shown to prevent and revert tissue damages and hepatic steatosis induced by a hyper-lipid diet

Safety and Hazards

When handling 3,3’-Diiodo-L-thyronine, it is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, keep the container tightly closed in a dry and well-ventilated place, and keep it refrigerated .

properties

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3-iodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13I2NO4/c16-10-7-9(2-3-13(10)19)22-14-4-1-8(5-11(14)17)6-12(18)15(20)21/h1-5,7,12,19H,6,18H2,(H,20,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCJBZABTUOGNM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)OC2=CC(=C(C=C2)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13I2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196697
Record name 3,3'-Diiodothyronine, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Diiodo-L-thyronine

CAS RN

4604-41-5
Record name 3,3′-Diiodo-L-thyronine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4604-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Diiodothyronine, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004604415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Diiodothyronine, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(4-hydroxy-3-iodophenyl)-3-iodo-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.732
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,3'-DIIODOTHYRONINE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L9U2Z4602
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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